5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H10F3N2O2 It is a member of the pyrazolidine family, characterized by a pyrazolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to similar compounds .
Properties
Molecular Formula |
C11H11F3N2O2 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-4,8-9,15-16H,5H2,(H,17,18) |
InChI Key |
CYTJNTRANBSDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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